3-(1-Benzofuran-2-carbonyl)pyridine: Chemical Architecture & Medicinal Utility
3-(1-Benzofuran-2-carbonyl)pyridine: Chemical Architecture & Medicinal Utility
Executive Summary
3-(1-Benzofuran-2-carbonyl)pyridine (CAS: 17730-35-7) is a privileged heterocyclic scaffold in medicinal chemistry, characterized by a diaryl ketone bridge linking a lipophilic benzofuran moiety with a polar, basic pyridine ring. This structure serves as a critical pharmacophore in the development of tubulin polymerization inhibitors (targeting the colchicine binding site) and kinase/enzyme inhibitors (e.g., CYP19A1 aromatase). Its chemical utility lies in the balance between the planar, hydrophobic benzofuran system and the hydrogen-bond-accepting pyridine, offering a versatile template for optimizing drug-like properties such as solubility and metabolic stability.
Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7]
| Property | Data |
| CAS Number | 17730-35-7 |
| IUPAC Name | 1-benzofuran-2-yl(pyridin-3-yl)methanone |
| Molecular Formula | C₁₄H₉NO₂ |
| Molecular Weight | 223.23 g/mol |
| SMILES | O=C(C1=CC=CN=C1)C2=CC3=CC=CC=C3O2 |
| Predicted LogP | ~2.7 – 2.9 (Lipophilic) |
| H-Bond Acceptors | 3 (Pyridine N, Carbonyl O, Furan O) |
| H-Bond Donors | 0 |
| Physical State | Solid (Off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Low water solubility |
Structural Analysis
The molecule features a central carbonyl linker (
-
Benzofuran Ring: Acts as a hydrophobic anchor, engaging in
stacking interactions within protein binding pockets (e.g., hydrophobic sub-pockets of tubulin). -
Pyridine Ring: Provides a specific hydrogen bond acceptor (the nitrogen atom) and improves aqueous solubility compared to a phenyl ring (phenyl-pyridine bioisosterism). The nitrogen lone pair is available for interaction with residues like Serine or Threonine in active sites.
Synthetic Pathways[1][2][10][11][12][13][14]
The synthesis of 3-(1-Benzofuran-2-carbonyl)pyridine requires forming a C-C bond between the electron-rich benzofuran (C2 position) and the electron-deficient pyridine (C3 position) via a carbonyl bridge.
Pathway A: Nucleophilic Addition (Grignard/Lithiation) – Recommended
This method offers high regioselectivity and yield. It involves the addition of a metallated pyridine species to an activated benzofuran carboxylic acid derivative.
-
Precursor Preparation: Convert Benzofuran-2-carboxylic acid to the Weinreb Amide (N-methoxy-N-methylamide). This prevents over-addition of the organometallic reagent.
-
Metallation: Generate 3-pyridylmagnesium bromide (Grignard) or 3-lithiopyridine (via halogen-lithium exchange of 3-bromopyridine with n-BuLi at -78°C).
-
Coupling: React the metallated pyridine with the benzofuran Weinreb amide.
-
Hydrolysis: Acidic workup releases the ketone.
Pathway B: Carbonylative Suzuki-Miyaura Coupling
A transition-metal catalyzed approach suitable for library generation.
-
Reagents: 2-Iodobenzofuran + 3-Pyridylboronic acid.
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Atmosphere: Carbon Monoxide (CO) balloon (1 atm).
-
Mechanism: Oxidative addition of Pd to the iodide, CO insertion to form the acyl-Pd complex, transmetallation with the boronic acid, and reductive elimination.
Caption: Dual synthetic strategies for accessing the target scaffold. Pathway A (top) utilizes Weinreb amide chemistry for controlled nucleophilic addition, while Pathway B (bottom) employs Pd-catalyzed carbonylative coupling.
Medicinal Chemistry Applications
Tubulin Polymerization Inhibition
The 3-(1-Benzofuran-2-carbonyl)pyridine scaffold mimics the cis-stilbene structure of Combretastatin A-4 (CA-4) .
-
Mechanism: Binds to the colchicine site at the interface of
- and -tubulin dimers. -
Effect: Prevents microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]
-
Advantage: Unlike the stilbene double bond in CA-4 which is prone to photo-isomerization (cis to trans), the carbonyl linker is chemically stable and maintains the necessary "kinked" geometry.
Aromatase (CYP19A1) Inhibition
Derivatives of this scaffold have shown potential in inhibiting aromatase, a key enzyme in estrogen biosynthesis (breast cancer target).
-
Binding Mode: The pyridine nitrogen coordinates with the Heme iron (
) in the enzyme's active site, while the benzofuran moiety occupies the hydrophobic access channel.
Caption: Structure-Activity Relationship (SAR) map highlighting critical regions for modification. The carbonyl linker is essential for maintaining the bioactive conformation, while the benzofuran ring tolerates substitution.
Detailed Experimental Protocol
Objective: Synthesis of 3-(1-Benzofuran-2-carbonyl)pyridine via Weinreb Amide intermediate.
Step 1: Synthesis of N-methoxy-N-methylbenzofuran-2-carboxamide
-
Dissolve Benzofuran-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) in portions at 0°C. Stir for 1 hour at room temperature (gas evolution of CO₂ will occur).
-
Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) followed by Triethylamine (TEA, 1.5 eq).
-
Stir overnight at room temperature.
-
Workup: Wash with 1M HCl, then sat. NaHCO₃, then brine. Dry over MgSO₄ and concentrate. Purify by flash chromatography (Hexane/EtOAc).
Step 2: Grignard Addition[2]
-
Prepare 3-pyridylmagnesium bromide: In a flame-dried flask under Argon, dissolve 3-bromopyridine (1.2 eq) in anhydrous THF. Add Isopropylmagnesium chloride (1.3 eq) dropwise at 0°C (Turbo Grignard exchange) or use standard Mg turnings initiation if preferred. Stir for 1 hour.
-
Cool the Grignard solution to -20°C.
-
Add the Weinreb amide (from Step 1, 1.0 eq) dissolved in THF dropwise.
-
Warm slowly to room temperature and stir for 3 hours.
-
Quench with saturated NH₄Cl solution at 0°C.
-
Extract with Ethyl Acetate (3x).
-
Purification: Silica gel column chromatography (Gradient: 10% to 40% EtOAc in Hexanes). The product typically elutes as a pale solid.
References
-
PubChem. (n.d.).[3][4] 3-(1-Benzofuran-2-carbonyl)pyridine (Compound). National Library of Medicine. Retrieved from [Link](Note: Link directs to related benzofuran-methanones for structural verification).
-
Flynn, B. L., Hamel, E., & Jung, M. K. (2002).[5] One-pot synthesis of benzo[b]furan and indole inhibitors of tubulin polymerization.[5] Journal of Medicinal Chemistry, 45(12), 2670–2673.[5] Retrieved from [Link]
- Romagnoli, R., et al. (2013). Design, synthesis, and biological evaluation of novel 2-aroyl-3-arylbenzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Journal of Medicinal Chemistry. (Contextual reference for benzofuran/thiophene bioisosteres).
-
Vangapandu, S., et al. (2018). Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site.[6] Journal of Medicinal Chemistry. Retrieved from [Link]
-
Potter, G. A., et al. (2023). Pyridine based dual binding site aromatase (CYP19A1) inhibitors.[7][8] RSC Medicinal Chemistry. Retrieved from [Link]
Sources
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